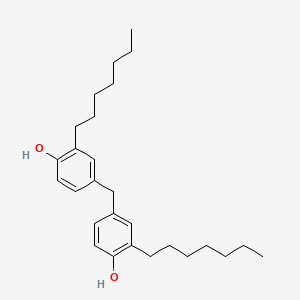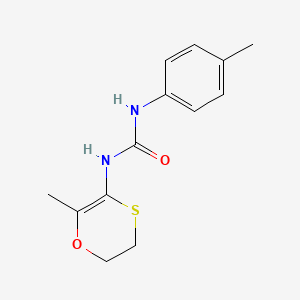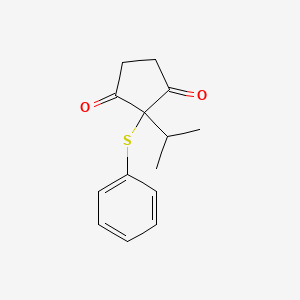![molecular formula C14H14BrN2O3P B14376629 Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate CAS No. 89901-66-6](/img/structure/B14376629.png)
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromophenyl group, dicyanoethenyl moiety, and a phosphonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzaldehyde and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity.
化学反应分析
Types of Reactions
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphonate ester and dicyanoethenyl moiety.
Addition Reactions: The dicyanoethenyl group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Addition Reactions: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while addition reactions can produce adducts with nucleophiles.
科学研究应用
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
作用机制
The mechanism of action of diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate involves its interaction with various molecular targets. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromophenyl group can participate in π-π interactions with aromatic residues in biological targets. The phosphonate ester can undergo hydrolysis to release phosphonic acid derivatives, which may have biological activity .
相似化合物的比较
Similar Compounds
- Diethyl (4-bromophenyl)phosphonate
- Diethyl ((4-bromophenyl)difluoromethyl)phosphonate
- Diethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate
Uniqueness
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate is unique due to the presence of the dicyanoethenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups. Additionally, the combination of the bromophenyl and phosphonate ester groups provides a versatile platform for further functionalization and derivatization.
属性
CAS 编号 |
89901-66-6 |
|---|---|
分子式 |
C14H14BrN2O3P |
分子量 |
369.15 g/mol |
IUPAC 名称 |
2-[(4-bromophenyl)-diethoxyphosphorylmethylidene]propanedinitrile |
InChI |
InChI=1S/C14H14BrN2O3P/c1-3-19-21(18,20-4-2)14(12(9-16)10-17)11-5-7-13(15)8-6-11/h5-8H,3-4H2,1-2H3 |
InChI 键 |
CEBXVJDXTZUWKG-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(=C(C#N)C#N)C1=CC=C(C=C1)Br)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


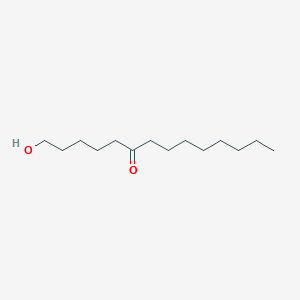
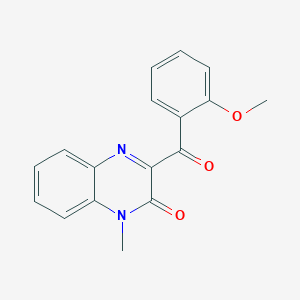
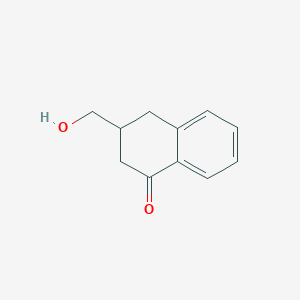
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
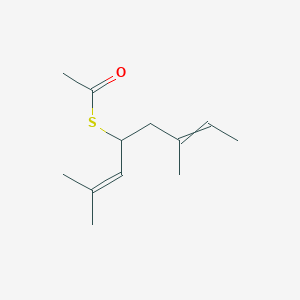
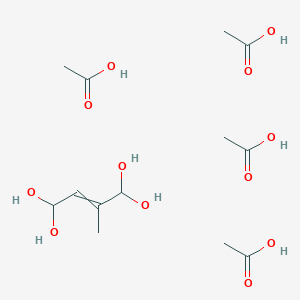
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
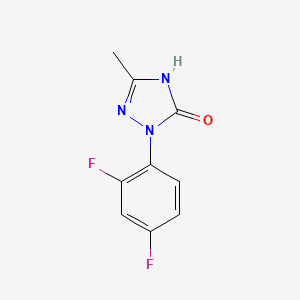
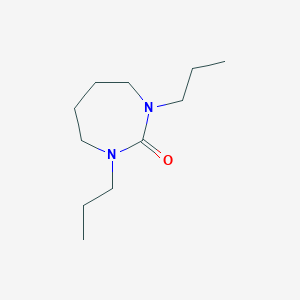
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
